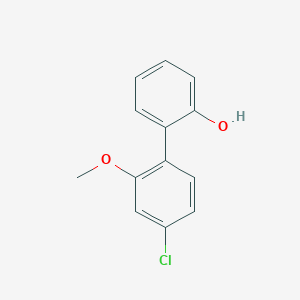

2-(4-Chloro-2-methoxyphenyl)phenol

Description

2-(4-Chloro-2-methoxyphenyl)phenol is a biphenyl derivative featuring a phenol group at position 2 of the primary benzene ring and a 4-chloro-2-methoxyphenyl substituent on the adjacent ring. For example, derivatives of this compound are highlighted in patents for antiviral and antidiabetic agents, underscoring its relevance in medicinal chemistry .

Properties

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-8-9(14)6-7-11(13)10-4-2-3-5-12(10)15/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQVCEZSLCBQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683562 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261933-45-2 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonate Ester Formation and Chlorination

The protection of phenolic hydroxyl groups as sulfonate esters is a well-established strategy to direct electrophilic substitution. In the synthesis of analogous chlorinated phenols, 4-chloro-2-methylphenol was converted to its methanesulfonate ester using methanesulfonyl chloride in the presence of pyridine. This intermediate underwent nitration at the 5-position, followed by acidic or alkaline deprotection to yield 4-chloro-2-methyl-5-nitrophenol. Adapting this approach for 2-(4-Chloro-2-methoxyphenyl)phenol, 2-methoxyphenol could be protected as a sulfonate ester (e.g., benzenesulfonate or methanesulfonate), enabling regioselective chlorination at the 4-position.

Reaction Conditions:

-

Protection: 2-Methoxyphenol reacts with benzenesulfonyl chloride (1:1 molar ratio) in pyridine at 60–70°C for 2 hours, yielding 2-methoxyphenyl benzenesulfonate.

-

Chlorination: The protected intermediate is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, targeting the para position relative to the methoxy group.

-

Deprotection: Acidic cleavage using concentrated HCl at 80°C removes the sulfonate group, yielding 4-chloro-2-methoxyphenol.

Key Data:

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Protection | Benzenesulfonyl chloride, Pyridine | 60–70°C | 89 |

| Chlorination | SO₂Cl₂, DCM | 0–5°C | 75* |

| Deprotection | HCl (conc.) | 80°C | 85 |

| *Estimated based on analogous reactions. |

Nucleophilic Aromatic Substitution via Cyanohydrin Intermediates

Cyanohydrin Formation and Hydrolysis

Patent WO2003042166A2 highlights the use of cyanohydrins in synthesizing α-hydroxyacetamides. For this compound, 4-chloro-2-methoxybenzaldehyde could react with hydrogen cyanide to form a cyanohydrin, which is subsequently hydrolyzed to the corresponding α-hydroxy acid.

Reaction Pathway:

Decarboxylative Coupling

The α-hydroxy acid undergoes decarboxylative coupling with phenol in the presence of activating agents (e.g., DCC, DMAP), forming the biphenyl linkage. This method mirrors the condensation of α-hydroxycarboxylic acids with amines described in WO2003042166A2.

Optimization Insight:

Acid-Catalyzed Condensation of Hydroxyacetamides

Hydroxyacetamide Intermediate Synthesis

WO2003042166A2 details the preparation of α-hydroxyacetamides via solvent-free condensation of α-hydroxycarboxylic acid esters with amines. For this compound, 4-chloro-2-methoxyphenethylamine could react with 2-hydroxyphenylglyoxylic acid ester under similar conditions.

Procedure:

-

Equimolar amounts of 4-chloro-2-methoxyphenethylamine and methyl 2-hydroxyphenylglyoxylate are heated at 100°C for 72 hours.

-

The product, 2-(4-chloro-2-methoxyphenyl)-N-(2-hydroxyphenyl)acetamide, is hydrolyzed with aqueous NaOH to yield the target compound.

Yield Considerations:

Urea-Mediated Heterocycle Formation and Rearrangement

Urea Intermediate Synthesis

The synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues in PMC10459877 involves urea formation from 2-amino-4-chlorophenol and sodium cyanate. Adapting this, 2-amino-4-chloro-6-methoxyphenol could react with cyanate to form a urea derivative, which cyclizes to an oxadiazole under reflux.

Key Steps:

-

Nitration and Reduction: 4-Chloro-2-methoxyphenol is nitrated (HNO₃/H₂SO₄) and reduced (Sn/HCl) to 2-amino-4-chloro-6-methoxyphenol.

-

Urea Formation: Reaction with sodium cyanate in glacial acetic acid yields 1-(5-chloro-2-hydroxy-3-methoxyphenyl)urea.

-

Cyclization: Refluxing with hydrazine hydrate forms an oxadiazole, which is cleaved under acidic conditions to release this compound.

Data Summary:

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 70 |

| Reduction | Sn/HCl, reflux | 65 |

| Urea Formation | NaOCN, AcOH | 75 |

Alternative Pathways: Grignard Reagents and Friedel-Crafts Alkylation

Friedel-Crafts Alkylation

Electrophilic substitution using 4-chloro-2-methoxybenzyl chloride and phenol under AlCl₃ catalysis could yield the target compound. However, regioselectivity challenges may necessitate directing groups.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like sulfuric acid or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dechlorinated phenols.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in developing pharmaceutical agents with anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The antioxidant activity is linked to its capacity to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What are the validated synthetic routes for 2-(4-Chloro-2-methoxyphenyl)phenol, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, brominated intermediates can be reacted with methoxyphenyl boronic acids under palladium catalysis . Characterization of intermediates requires multi-nuclear NMR (¹H, ¹³C) to confirm regioselectivity, complemented by HPLC (≥95% purity threshold) to assess reaction efficiency. Mass spectrometry (ESI-MS) is critical for verifying molecular ions. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is recommended for unambiguous structural confirmation .

Q. Which analytical techniques are most reliable for purity assessment and structural elucidation?

- Methodological Answer : High-resolution LC-MS with reverse-phase C18 columns (acetonitrile/water gradient) resolves impurities at <0.1% levels. UV-Vis spectroscopy (λmax ~270 nm for phenolic moieties) provides preliminary identification. For structural confirmation, 2D NMR (COSY, HSQC, HMBC) resolves coupling between the methoxy group (δ 3.8–4.0 ppm) and aromatic protons. SC-XRD using SHELXTL or OLEX2 suites is essential for absolute configuration determination, with ORTEP-3 generating publication-quality thermal ellipsoid plots .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectroscopic assignments for this compound?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed by correlating SC-XRD-derived bond lengths and angles with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Hydrogen-bonding patterns (e.g., O–H···O interactions) identified via graph-set analysis (using Mercury software) can explain unexpected chemical shifts . If twinning or disorder is observed in crystals, SHELXD or SHELXE can model partial occupancy or alternative conformations .

Q. What experimental strategies mitigate contradictions in bioactivity data across studies?

- Methodological Answer : Standardize assay conditions: Use ATP-based cell viability assays (e.g., CellTiter-Glo®) with triplicate technical replicates and positive controls (e.g., doxorubicin for cytotoxicity). Address solvent effects (DMSO ≤0.1% v/v) and validate target engagement via SPR (KD measurements) or enzymatic inhibition assays (IC50 ± SEM). For conflicting SAR data, perform free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity .

Q. How can hydrogen-bonding networks influence the compound’s stability in solid-state formulations?

- Methodological Answer : Conduct variable-temperature XRD to monitor phase transitions and identify H-bond motifs (e.g., R₂²(8) rings via Etter’s graph-set analysis). Accelerated stability studies (40°C/75% RH for 4 weeks) paired with FTIR (O–H stretch at 3200–3400 cm⁻¹) quantify hygroscopicity. Molecular dynamics (MD) simulations (AMBER force field) predict degradation pathways, such as methoxy demethylation under acidic conditions .

Q. What computational methods predict metabolic liabilities of this compound?

- Methodological Answer : Use Schrödinger’s ADMET Predictor™ or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. Validate predictions with microsomal stability assays (human liver microsomes + NADPH, LC-MS quantification). Docking studies (AutoDock Vina) into CYP crystal structures (PDB: 4I3V) prioritize sites for deuterium exchange to prolong half-life .

Q. How do steric and electronic effects of substituents impact reaction kinetics in derivatization?

- Methodological Answer : Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing groups (e.g., –NO₂, –OCH₃) at the 4-position. Monitor reaction rates (UV-Vis or inline IR) for nucleophilic aromatic substitution (e.g., amination). DFT calculations (Gaussian 16) compute Fukui indices to map electrophilic regions. Eyring plots (k vs. 1/T) determine activation parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.